molecular formula C17H20FN5O2 B2724142 2-(2-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034577-29-0

2-(2-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2724142
CAS No.: 2034577-29-0
M. Wt: 345.378
InChI Key: FASCWMIAJCSBSK-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
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Biological Activity

The compound 2-(2-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research data.

Chemical Structure

The compound features a unique structure that combines a fluorophenyl group with a triazine moiety and a pyrrolidine ring. The presence of these functional groups is expected to influence its biological activity significantly.

The proposed mechanism of action for this compound involves modulation of specific biological pathways. Preliminary studies suggest that it may act as an allosteric modulator of certain receptors, potentially influencing neurotransmitter systems and cellular signaling pathways relevant to various diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar triazine structures have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-15 (colon carcinoma) and A549 (lung adenocarcinoma) with IC50 values ranging from 1.61 to 1.98 µg/mL .

Compound Cell Line IC50 (µg/mL) Mechanism
24aHCT-1518.4Antiproliferative
24bA5491.98Apoptosis induction

Neuropharmacological Effects

The incorporation of the pyrrolidine ring suggests potential neuropharmacological effects. Similar compounds have been shown to interact with opioid receptors and modulate pain pathways, which could be relevant for conditions such as chronic pain or neuropathic disorders .

Case Studies

In a recent pharmacological study, the compound was evaluated for its analgesic properties in animal models. Results indicated that it significantly reduced pain responses in models of inflammatory pain compared to control groups, suggesting a potential role as an analgesic agent.

Safety and Toxicity

Toxicity assessments are critical for understanding the safety profile of this compound. Preliminary data indicate a favorable safety margin; however, comprehensive toxicological studies are necessary to establish its therapeutic index fully.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-25-17-21-14(20-16(22-17)23-8-4-5-9-23)11-19-15(24)10-12-6-2-3-7-13(12)18/h2-3,6-7H,4-5,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASCWMIAJCSBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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